N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide
Description
N-((7-Methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene-2-sulfonamide core linked to a 7-methylimidazo[1,2-a]pyridine moiety via a methylene bridge. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXNFXYWLYMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: Halogenation reactions, such as bromination and iodination, are common for this compound.
Cyclization: Intramolecular cyclizations are often used to form the imidazo[1,2-a]pyridine core.
Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate. Major products formed from these reactions include halogenated derivatives and other functionalized imidazo[1,2-a]pyridines .
Scientific Research Applications
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to undergo radical reactions, which are facilitated by transition metal catalysis or metal-free oxidation . These reactions lead to the formation of reactive intermediates that can interact with biological targets, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide include positional isomers such as N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide (hereafter referred to as the 8-methyl isomer). Below is a detailed comparison based on available
Structural Differences
- Target Compound : Methyl group at the 7-position of the imidazo[1,2-a]pyridine ring.
- 8-Methyl Isomer : Methyl group at the 8-position of the imidazo[1,2-a]pyridine ring .
Stability and Reactivity
- 8-Methyl Isomer : Emphasizes avoidance of water contact and high temperatures, implying hygroscopic or thermally labile properties .
- 7-Methyl Isomer: No direct data is available, but the 7-position’s steric environment might reduce susceptibility to hydrolysis or degradation compared to the 8-methyl analog.
Data Table: Key Comparisons
Research Implications and Limitations
- Structural Analysis Tools : Programs like SHELX (e.g., SHELXL, SHELXD) are widely used for small-molecule crystallography and could aid in elucidating the target compound’s conformation and intermolecular interactions .
- Data Gaps : Direct comparative studies between the 7- and 8-methyl isomers are absent in the provided evidence. Further experimental data on solubility, crystallinity, and biological activity are needed.
- Safety Extrapolation : The 8-methyl isomer’s stringent handling guidelines suggest that sulfonamide derivatives with imidazo[1,2-a]pyridine moieties may generally require careful handling, regardless of substituent position.
Biological Activity
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered significant attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a naphthalene sulfonamide. The molecular formula is , highlighting its diverse functional groups that may contribute to its biological activity. The synthesis of this compound can be achieved through the reaction of 7-methylimidazo[1,2-a]pyridine with naphthalene sulfonyl chloride:
Antimicrobial Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. This compound has shown moderate activity against various pathogenic bacteria and fungi. For instance, it demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The compound exhibits promising anticancer properties by inducing apoptosis and causing cell cycle arrest in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves interaction with specific molecular targets that modulate critical biochemical pathways .
The biological effects of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
- Antimicrobial Mechanism : The sulfonamide group disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Research Findings and Case Studies
A summary of key studies evaluating the biological activity of this compound is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | MIC against E. coli: 0.21 µM; effective against Pseudomonas aeruginosa |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; significant reduction in cell viability |
| Study C | Mechanism | Identified binding interactions with DNA gyrase; potential as a novel antibiotic |
Q & A
Basic: What are the key synthetic steps for preparing N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide?
The synthesis involves three primary steps:
Core imidazo[1,2-a]pyridine formation : Cyclization of precursors (e.g., amines and diketones) under reflux conditions to generate the heterocyclic scaffold .
Functionalization : Introduction of the methyl group at the 7-position via alkylation or substitution reactions.
Sulfonamide coupling : Reaction of naphthalene-2-sulfonyl chloride with the methylimidazopyridine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the final sulfonamide bond .
Critical considerations : Monitor reaction intermediates via TLC/HPLC to minimize side products like unreacted sulfonyl chlorides or dimerization by-products .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm regiochemistry of the imidazopyridine core and sulfonamide linkage .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve structural ambiguities, particularly for verifying substituent orientation in the naphthalene ring .
- HPLC purity analysis (≥95% purity threshold for biological assays) .
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?
Quantum mechanical methods (e.g., DFT) can model reaction pathways to identify energy barriers and transition states. For example:
- Reaction path search algorithms (e.g., IRC calculations) predict intermediates and by-products, guiding solvent selection (e.g., DMF vs. THF) .
- Machine learning models analyze historical reaction data to recommend optimal temperatures, catalysts, or stoichiometric ratios for sulfonamide coupling .
Case study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing optimization time by 30–50% for similar heterocycles .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values in enzyme assays) require:
Dose-response revalidation : Ensure consistent assay conditions (pH, temperature, co-solvents like DMSO ≤0.1%) .
Off-target profiling : Use kinase panels or proteome-wide screens to rule out non-specific binding .
Structural analogs comparison : Evaluate activity trends in derivatives (e.g., COX-2 inhibition studies for imidazopyridine sulfonamides ).
Crystallographic data : Correlate target binding modes with activity discrepancies .
Advanced: What strategies improve aqueous solubility of this compound for in vitro studies without compromising activity?
- Structural modifications : Introduce solubilizing groups (e.g., morpholine or polyethylene glycol) at the naphthalene ring’s 1-position .
- Co-solvent systems : Use cyclodextrin-based formulations or ionic liquids to enhance dissolution .
- Salt formation : Convert the sulfonamide to a sodium or potassium salt (tested in similar compounds ).
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm retention of activity in cell-based assays .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
- Unreacted intermediates : Residual imidazopyridine or sulfonyl chloride (detected via HPLC; removed by column chromatography) .
- Dimerization by-products : Formed during sulfonamide coupling; minimized using excess sulfonyl chloride and low temperatures .
- Oxidative degradation : Stabilize the final product under inert gas (N₂/Ar) and store at −20°C .
Advanced: How can target engagement be validated in cellular assays for this compound?
- Cellular thermal shift assays (CETSA) : Measure thermal stabilization of the target protein upon compound binding .
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with the target .
- Knockdown/rescue experiments : Use siRNA to confirm phenotype reversal upon target suppression .
Basic: What purification methods are recommended for isolating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
